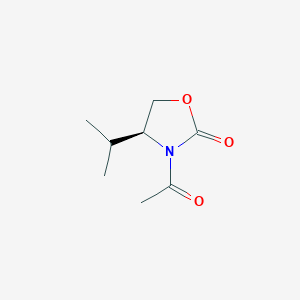
N-acetyl-(4s)-isopropyl 2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-(4s)-isopropyl 2-oxazolidinone is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chiral Auxiliary in Asymmetric Synthesis
N-acetyl-(4S)-isopropyl 2-oxazolidinone serves as an effective chiral auxiliary in asymmetric synthesis processes. Its stereochemical properties allow it to influence the outcome of reactions, leading to the formation of enantiomerically enriched products. For instance, it has been utilized in aldol reactions and enolate alkylation reactions, demonstrating high diastereoselectivity and enantioselectivity .
Table 1: Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Application Area | Selectivity (%) |
|---|---|---|
| This compound | Aldol Reactions | 94–98 |
| (4S)-(-)-4-Isopropyl-2-oxazolidinone | Asymmetric Synthesis | Up to 96 |
| (R)-(+)-4-Isopropyl-2-oxazolidinone | Enantioselective Hydrogenation | Up to 99 |
Catalytic Applications
The compound has also been studied for its catalytic properties in various organic transformations. It can facilitate reactions such as Wittig rearrangements and hydrogenation processes, where it enhances yields and selectivity . For example, recent studies have shown that this compound can catalyze the rearrangement of boron-based oxazolidinone enolates with high efficiency .
Biochemical Reagent
In biochemical research, this compound acts as a reagent for drug discovery and development. Its ability to interact with biological systems makes it valuable for studying reaction pathways and mechanisms within biochemical contexts. The compound's structural characteristics allow it to participate in diverse biochemical interactions that are crucial for developing new therapeutic agents.
Synthesis of Chiral β-amino Alcohols
One notable application of this compound is in the synthesis of chiral β-amino alcohols through asymmetric hydrogenation processes. In a study utilizing ruthenium(II) complexes, researchers achieved excellent enantioselectivities (up to 96% ee) for various substrates bearing functional groups . This demonstrates the compound's utility in producing valuable intermediates for pharmaceutical applications.
Directed Cyclopropanation Reactions
Another case study involved using this compound in directed cyclopropanation reactions on polymer-supported substrates. This approach enhanced the stereochemical control over product formation, illustrating the compound's versatility in synthetic methodologies .
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m1/s1 |
Clave InChI |
DDLQJZMVXVQYJT-SSDOTTSWSA-N |
SMILES |
CC(C)C1COC(=O)N1C(=O)C |
SMILES isomérico |
CC(C)[C@H]1COC(=O)N1C(=O)C |
SMILES canónico |
CC(C)C1COC(=O)N1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















